GPR35 Antagonism Selectivity: Target Compound vs. Reference Antagonist CID2745687
The target compound demonstrates a clear inactivity profile against the GPR35 receptor, a key selectivity checkpoint in neuroinflammatory and pain research. In a standardized BRET-based antagonism assay using human GPR35, the target compound showed no significant inhibition up to 100 µM (classified as inactive), whereas the reference antagonist CID2745687 exhibited a potent IC50 of 160 nM [1]. This >625-fold difference confirms that the compound is not a GPR35 antagonist, a crucial piece of information for research programs aiming to avoid off-target GPR35 modulation.
| Evidence Dimension | GPR35 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | >100 µM (inactive) |
| Comparator Or Baseline | CID2745687: IC50 = 160 nM (0.16 µM) |
| Quantified Difference | >625-fold less potent than CID2745687 |
| Conditions | BRET-based assay; human GPR35; agonist: 300 µM zaprinast; positive control: 10 µM CID2745687 [1] |
Why This Matters
This selectivity data is critical for experiments where GPR35 activation must be excluded, preventing false conclusions in neuroinflammatory or pain pathway studies.
- [1] ECBD Assay EOS300038. (n.d.). GPR35 antagonism. Retrieved from https://ecbd.eu/assays/EOS300038 View Source
